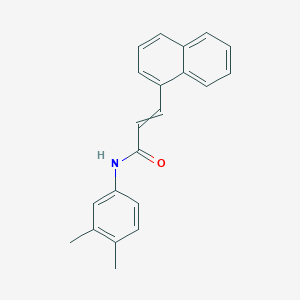
5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione: is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitrophenoxy group attached to the isoindole core, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione typically involves the reaction of 3-nitrophenol with phthalic anhydride in the presence of a suitable catalyst The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help in identifying the most efficient catalysts and reaction parameters to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione can undergo reduction to form the corresponding amino derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group attached to the isoindole ring can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Cyclization: The isoindole ring can undergo further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed:
Reduction: 5-(3-Aminophenoxy)-2-phenylisoindole-1,3-dione.
Substitution: Various substituted derivatives depending on the reagent used.
Cyclization: Polycyclic isoindole derivatives.
科学的研究の応用
Chemistry: 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of the nitrophenoxy and phenyl groups can interact with biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy. Its derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The nitrophenoxy group can undergo redox reactions, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways. The phenylisoindole core can interact with proteins and enzymes, affecting their activity and leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in oxidative stress, inflammation, and cell proliferation.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA: The compound can intercalate into DNA, affecting gene expression and cell cycle progression.
類似化合物との比較
5-(4-Nitrophenoxy)-2-phenylisoindole-1,3-dione: Similar structure with the nitro group in the para position.
5-(3-Aminophenoxy)-2-phenylisoindole-1,3-dione: Reduction product of the nitro compound.
5-(3-Methoxyphenoxy)-2-phenylisoindole-1,3-dione: Methoxy group instead of nitro group.
Uniqueness: 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogues.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can explore its full potential in various fields of science and industry.
特性
CAS番号 |
114026-04-9 |
|---|---|
分子式 |
C20H12N2O5 |
分子量 |
360.3 g/mol |
IUPAC名 |
5-(3-nitrophenoxy)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O5/c23-19-17-10-9-16(27-15-8-4-7-14(11-15)22(25)26)12-18(17)20(24)21(19)13-5-2-1-3-6-13/h1-12H |
InChIキー |
OTNDWWLVFUEGLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12457989.png)


![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B12458009.png)
![N-[N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B12458014.png)
![1-[[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B12458015.png)
![(5E)-5-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12458022.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458031.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12458034.png)
![(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B12458038.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12458066.png)
![N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B12458067.png)

